1-(Cyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole
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Overview
Description
1-(Cyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a cyclopentene ring fused to a dihydropyrrole ring
Preparation Methods
The synthesis of 1-(Cyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]amides in the presence of hydrochloric acid vapor . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(Cyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of complex heterocyclic structures.
Common reagents used in these reactions include organocerium reagents, n-butyllithium, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include cyclopentane derivatives and other heterocyclic compounds.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with molecular targets through various pathways. For instance, it can act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
1-(Cyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be compared with other similar compounds such as:
N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides: These compounds undergo similar cyclization reactions and have comparable structural properties.
Cyclopentene derivatives: These compounds share the cyclopentene ring structure and exhibit similar reactivity in chemical reactions.
Cyclopenta[b]pyridine derivatives: These compounds are formed through multicomponent condensations and have applications in similar fields.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N |
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Molecular Weight |
135.21 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C9H13N/c1-2-6-9(5-1)10-7-3-4-8-10/h3-5H,1-2,6-8H2 |
InChI Key |
KJCGNMZGWWEQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)N2CC=CC2 |
Origin of Product |
United States |
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